4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Quinazoline positional isomerism WRN helicase inhibition Kinase selectivity

4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 312734-10-4) is a synthetic quinazoline derivative featuring a 4-phenyl substitution pattern and an N-[3-(trifluoromethyl)phenyl]amino group at the 2-position. With a molecular formula C21H14F3N3 and a molecular weight of 365.4 Da, this compound belongs to the 2-aminoquinazoline subclass, distinct from the more extensively studied 4-anilinoquinazoline scaffold associated with EGFR tyrosine kinase inhibition.

Molecular Formula C21H14F3N3
Molecular Weight 365.359
CAS No. 312734-10-4
Cat. No. B2526269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
CAS312734-10-4
Molecular FormulaC21H14F3N3
Molecular Weight365.359
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27)
InChIKeyOABUIXARASWQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 312734-10-4): Structural Class and Core Characteristics for Procurement Evaluation


4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 312734-10-4) is a synthetic quinazoline derivative featuring a 4-phenyl substitution pattern and an N-[3-(trifluoromethyl)phenyl]amino group at the 2-position . With a molecular formula C21H14F3N3 and a molecular weight of 365.4 Da, this compound belongs to the 2-aminoquinazoline subclass, distinct from the more extensively studied 4-anilinoquinazoline scaffold associated with EGFR tyrosine kinase inhibition [1]. The compound is primarily sourced as a research-grade small molecule (>98% purity) via specialist chemical suppliers for use as a building block, reference standard, or screening candidate in medicinal chemistry and chemical biology programs [2]. Critically, the specific juxtaposition of a 4-phenyl group with the 2-(3-trifluoromethylphenyl)amine substitution distinguishes this compound from its positional isomer 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine, and imparts a unique pharmacophoric profile relevant to Werner (WRN) helicase inhibition and COX enzyme modulation, as inferred from class-level quinazoline structure-activity relationships [3][4].

Why 4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine Cannot Be Interchanged with In-Class Quinazoline Analogs


Despite sharing the quinazoline core, small molecules within this class exhibit profound differences in biological potency, selectivity, and physicochemical properties depending on substitution position and pattern [1]. The target compound (CAS 312734-10-4) is a 2-amino-4-phenylquinazoline, whereas the overwhelming majority of kinase-targeted quinazolines are 4-anilino derivatives [2]. This topological inversion places the aniline moiety at position 2 rather than position 4, fundamentally altering the hydrogen-bonding network that governs ATP-binding site recognition in kinases [1]. Additionally, the 3-trifluoromethyl substituent on the N-phenyl ring significantly increases lipophilicity (computed logP ~5.8–6.1) relative to non-fluorinated analogs (logP ~3.3–3.8), impacting solubility, permeability, and metabolic stability [3]. Simple replacement with the des-trifluoromethyl analog (4-phenylquinazolin-2-amine, CAS 14005-50-6) or the des-phenyl analog (N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine, CAS 47155-57-7) may forfeit target engagement potency or alter pharmacokinetic profiles in ways that invalidate experimental comparability . The evidence below quantifies these differentiating factors.

Quantitative Differentiation Evidence for 4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 312734-10-4)


Positional Isomer Discrimination: 4-Phenyl vs. 2-Phenyl Substitution Alters Target Engagement Profile

The target compound bears the phenyl group at the 4-position of the quinazoline core, with the N-[3-(trifluoromethyl)phenyl]amino group at the 2-position. Its positional isomer, 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine, reverses this substitution pattern. In quinazoline-based kinase inhibitors, the position of the aniline moiety dictates the hinge-binding orientation within the ATP pocket; 4-anilinoquinazolines are established EGFR/ErbB2 inhibitors, whereas 2-aminoquinazolines are reported to preferentially target WRN helicase [1][2]. A series of novel 2-trifluoromethyl-4-aminoquinazoline derivatives structurally related to the target compound demonstrated nanomolar antiproliferative activity against K562 (CML) and LNCaP (prostate) cancer cell lines, with compound 9 exhibiting selective WRN-dependent cytotoxicity and lower toxicity relative to pan-kinase inhibitors [1]. No equivalent WRN-targeting data are available for the 4-anilino positional isomer.

Quinazoline positional isomerism WRN helicase inhibition Kinase selectivity Scaffold topology

Lipophilicity Differentiation: Computed logP of CAS 312734-10-4 vs. Des-Phenyl and Des-Trifluoromethyl Analogs

The lipophilicity of CAS 312734-10-4 (C21H14F3N3) is computationally predicted at logP ~5.8–6.1, based on ZINC database entries for compounds sharing the same molecular formula and connectivity [1]. This represents a 2–3 log unit increase over the des-trifluoromethyl analog 4-phenylquinazolin-2-amine (CAS 14005-50-6, C14H11N3, computed logP ~3.3) , and approximately 1 log unit higher than the des-phenyl analog N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine (CAS 47155-57-7, C15H10F3N3, ALogP 4.9) . The elevated logP is primarily driven by the combined contributions of the 4-phenyl ring and the 3-CF3 substituent, enhancing membrane permeability but potentially reducing aqueous solubility.

Lipophilicity Drug-likeness Permeability logP comparison Trifluoromethyl effect

Absence of C6 Halogen Substitution: Differentiation from 6-Chloro Analog CAS 328540-33-6

The target compound (CAS 312734-10-4) lacks substitution at the C6 position of the quinazoline core, whereas the closely related analog 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 328540-33-6) bears a chlorine atom at C6 . The presence of a C6 halogen in quinazoline scaffolds is known to influence CYP450-mediated oxidative metabolism and can introduce potential for glutathione conjugation and reactive metabolite formation [1]. The target compound's unsubstituted C6 position eliminates these metabolic liabilities, offering a cleaner profile for in vitro mechanistic studies where metabolic interference is undesirable.

Halogen substitution Metabolic stability CYP inhibition Reactive metabolite risk

WRN Helicase Pathway Engagement: Class-Level Evidence for Trifluoromethyl-Quinazoline-4-amines

A series of trifluoromethyl-substituted 4-aminoquinazoline derivatives, structurally related to CAS 312734-10-4, were designed and evaluated as WRN helicase inhibitors [1]. The study demonstrated that compound 9 bound directly to WRN, downregulated WRN expression, inhibited the MDM2/p53 pathway, and induced mitotic arrest and cell death. Nanomolar antiproliferative activity was observed against K562 and PC3 cell lines, with in vivo efficacy and lower toxicity relative to non-selective agents [1]. Separately, quinazoline derivative kzl052 was shown to suppress prostate cancer progression in vitro and in vivo via WRN-dependent replication fork stabilization [2]. These findings establish WRN helicase as a targetable vulnerability in cancers with DNA repair deficiencies, and the trifluoromethyl-quinazoline-amine chemotype as a validated entry point for inhibitor development [1][2].

WRN helicase Synthetic lethality DNA damage repair Microsatellite instability MSI-high cancers

Recommended Research and Procurement Scenarios for 4-Phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine (CAS 312734-10-4)


WRN Helicase-Targeted Drug Discovery for MSI-High Colorectal and Endometrial Cancers

The compound serves as a tool molecule or scaffold for medicinal chemistry optimization targeting Werner syndrome helicase (WRN), a validated synthetic lethal target in microsatellite instability-high (MSI-H) cancers. The trifluoromethyl-quinazoline-amine chemotype has demonstrated WRN-dependent antiproliferative activity through MDM2/p53 pathway modulation [1]. The unsubstituted C6 position of CAS 312734-10-4 offers a chemically tractable vector for further derivatization without the metabolic liability of halogen substituents.

Kinase Selectivity Profiling of 2-Aminoquinazoline vs. 4-Anilinoquinazoline Scaffolds

As a 2-aminoquinazoline, CAS 312734-10-4 provides a valuable comparator for dissecting the selectivity profiles of quinazoline-based kinase inhibitors. While 4-anilinoquinazolines are predominantly EGFR/ErbB family inhibitors [2], 2-aminoquinazolines interact with the ATP-binding site in an inverted orientation that may confer selectivity for distinct kinases or non-kinase targets such as WRN [1]. Panel screening of CAS 312734-10-4 against a broad kinase panel can delineate structure-selectivity relationships.

LogP-Driven Permeability Optimization in CNS and Intracellular Target Programs

With a computed logP in the range of 5.8–6.1 [3], the compound exhibits high lipophilicity suitable for programs requiring passive membrane permeability. In CNS drug discovery, this logP range is near the upper limit of the CNS drug-like space and can serve as a reference point for scaffold optimization aiming to balance permeability with solubility. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.

COX-2 Inhibition and Anti-Inflammatory Screening Cascade

Quinazoline derivatives bearing trifluoromethyl substituents have been reported to exhibit moderate cyclooxygenase (COX) inhibitory activity [4]. CAS 312734-10-4 can be deployed as a screening candidate in COX-1/COX-2 selectivity panels to evaluate its potential as an anti-inflammatory lead, with the 3-CF3 substituent on the N-phenyl ring potentially enhancing binding to the COX-2 hydrophobic pocket compared to non-fluorinated analogs.

Quote Request

Request a Quote for 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.